6-Methylhept-1-en-3-yne
CAS No.: 28339-57-3
Cat. No.: VC20657281
Molecular Formula: C8H12
Molecular Weight: 108.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28339-57-3 |
|---|---|
| Molecular Formula | C8H12 |
| Molecular Weight | 108.18 g/mol |
| IUPAC Name | 6-methylhept-1-en-3-yne |
| Standard InChI | InChI=1S/C8H12/c1-4-5-6-7-8(2)3/h4,8H,1,7H2,2-3H3 |
| Standard InChI Key | ZABDDGZHXCDSCW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC#CC=C |
Introduction
Molecular Structure and Characterization
Structural Features
6-Methylhept-1-en-3-yne features a seven-carbon chain with a methyl branch at the sixth carbon, a triple bond between carbons 3 and 4, and a double bond between carbons 1 and 2. Its IUPAC name, 6-methylhept-1-en-3-yne, reflects this arrangement. The compound’s canonical SMILES notation, CC(C)CC#CC=C, encodes its connectivity, while its InChIKey (ZABDDGZHXCDSCW-UHFFFAOYSA-N) provides a unique identifier for chemical databases .
Table 1: Structural and Computational Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 108.18 g/mol | |
| Exact Mass | 108.09400 | |
| LogP (Partition Coefficient) | 2.22190 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy and gas chromatography–mass spectrometry (GC-MS) are pivotal for confirming its structure. The -NMR spectrum typically shows resonances for the methyl group (~1.7 ppm), allylic protons near the triple bond (~2.3 ppm), and vinyl protons (~5.1 ppm). Infrared (IR) spectroscopy reveals stretches for the sp-hybridized carbon-carbon triple bond (~2100 cm) and the sp-hybridized double bond (~1650 cm).
Synthesis and Reaction Mechanisms
Synthetic Routes
The synthesis of 6-methylhept-1-en-3-yne often involves alkyne homologation or cross-coupling strategies. A common method utilizes the Cadiot-Chodkiewicz coupling, where a terminal alkyne reacts with a bromoalkene in the presence of a copper(I) catalyst. Alternative approaches include:
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Dehydrohalogenation: Elimination of hydrogen halides from dihaloalkanes under basic conditions.
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Alkyne Metathesis: Redistribution of triple bonds using molybdenum or tungsten catalysts.
Table 2: Representative Synthetic Conditions
| Method | Reagents/Catalysts | Yield |
|---|---|---|
| Cadiot-Chodkiewicz | CuI, NHOH·HCl | 65–72% |
| Dehydrohalogenation | KOH, Ethanol | 58–64% |
| Metathesis | Mo(NAr)(CHCMe) | 70–75% |
Key Chemical Reactions
The compound undergoes reactions typical of terminal alkynes and alkenes:
-
Hydrogenation: Catalytic hydrogenation with palladium or nickel converts the triple bond to a single bond, yielding 6-methylhept-1-ene.
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Hydration: Acid-catalyzed hydration (e.g., HgSO) produces a ketone via Markovnikov addition.
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Cycloadditions: Participates in [2+2] and Diels-Alder reactions to form cyclic structures.
Physicochemical Properties
Thermodynamic Parameters
While experimental data for boiling and melting points remain limited, computational models estimate a boiling point of 122–128°C and a density of 0.763 g/cm . The compound’s flash point of 15.4°C classifies it as highly flammable, necessitating careful handling .
Table 3: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Boiling Point | 122–128°C | Clausius-Clapeyron |
| Density | 0.763 g/cm | Molecular Dynamics |
| Vapor Pressure | 12.3 mmHg at 25°C | Antoine Equation |
Solubility and Reactivity
6-Methylhept-1-en-3-yne exhibits limited solubility in polar solvents like water but is miscible with hydrocarbons such as hexane. Its reactivity is dominated by the triple bond, which acts as a site for electrophilic additions and metal coordination.
Applications in Scientific Research
Organic Synthesis
The compound serves as a building block for complex molecules. For example, its triple bond undergoes Sonogashira coupling with aryl halides to form conjugated enynes, which are precursors to natural products and pharmaceuticals.
Materials Science
In polymer chemistry, 6-methylhept-1-en-3-yne participates in cyclopolymerization reactions to produce polyenes with applications in conductive materials.
Table 4: Industrial and Research Applications
| Application | Description | Reference |
|---|---|---|
| Pharmaceutical Intermediates | Synthesis of antitumor agents | |
| Conductive Polymers | Cyclopolymerization | |
| Catalysis Studies | Hydrogenation mechanisms |
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